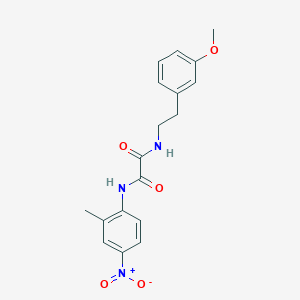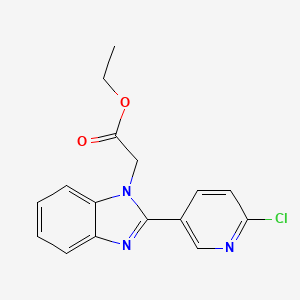
Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances, the products that are formed during these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Synthesis and Binding Properties
Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate and its derivatives have been explored for their ability to bind to central and mitochondrial benzodiazepine receptors. A specific compound within this class demonstrated selectivity for peripheral-type receptors but showed no significant binding to central receptors. This highlights its potential for targeted therapeutic applications without affecting central nervous system functions (Schmitt, Bourguignon, Barlin, & Davies, 1997).
Antimicrobial Activity
Derivatives of Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate have shown promising antimicrobial activities. A particular study synthesized and tested several derivatives for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus flavus. Some compounds exhibited significant antimicrobial potency, suggesting their utility in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Greener Synthesis Methods
Research into more environmentally friendly synthesis methods for benzimidazole derivatives, including Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate, has utilized hydrogen peroxide in ethyl acetate. This approach offers a cost-effective and less toxic method for preparing such compounds, potentially making the synthesis process more sustainable and environmentally friendly (Sweeney, Gurry, Keane, & Aldabbagh, 2017).
Crystal Structure Analysis
The crystal structure of related benzimidazole derivatives provides insight into their molecular conformation, which is crucial for understanding their interaction with biological targets. Such structural analyses aid in the rational design of new compounds with improved efficacy and specificity for their intended applications. Studies on crystal structures help elucidate the molecular geometry and potential binding modes, facilitating the development of targeted therapies (Ozbey, Kuş, & Göker, 2001).
Safety And Hazards
This would involve a discussion of the compound’s potential hazards, how it should be handled and stored, and what to do in case of an emergency.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
Please note that this is a general outline and the specific details would depend on the compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a reliable online resource. If you have any other questions, feel free to ask!
特性
IUPAC Name |
ethyl 2-[2-(6-chloropyridin-3-yl)benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-2-22-15(21)10-20-13-6-4-3-5-12(13)19-16(20)11-7-8-14(17)18-9-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMRETPLRUVAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)
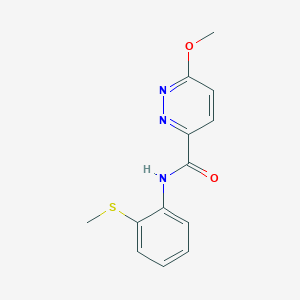
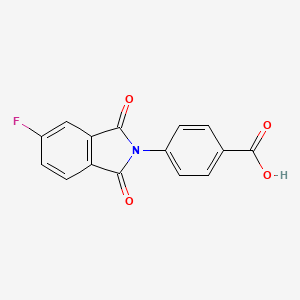
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)
![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)
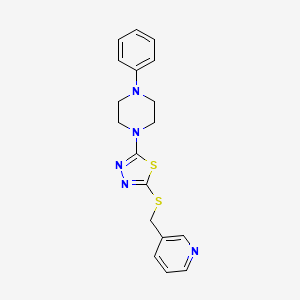
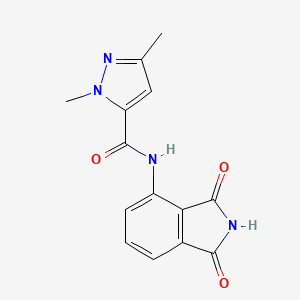
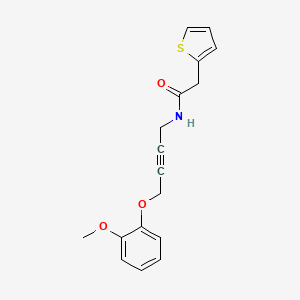
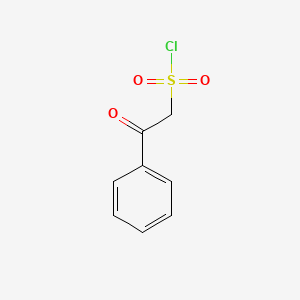
![2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2586753.png)
![2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2586758.png)
